N-(5-ethyl-1H-pyrazol-3-yl)-6,7-dihydro-4H-furo[3,4-c]pyran-1-carboxamide
Description
N-(5-ethyl-1H-pyrazol-3-yl)-6,7-dihydro-4H-furo[3,4-c]pyran-1-carboxamide is a heterocyclic compound that combines a pyrazole ring with a furo[3,4-c]pyran moiety
Properties
IUPAC Name |
N-(5-ethyl-1H-pyrazol-3-yl)-6,7-dihydro-4H-furo[3,4-c]pyran-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-2-9-5-11(16-15-9)14-13(17)12-10-3-4-18-6-8(10)7-19-12/h5,7H,2-4,6H2,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNIVBRPJHTICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1)NC(=O)C2=C3CCOCC3=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1H-pyrazol-3-yl)-6,7-dihydro-4H-furo[3,4-c]pyran-1-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-ethyl-1H-pyrazole-3-carboxylic acid with a suitable furo[3,4-c]pyran derivative under acidic or basic conditions. The reaction conditions may vary, but common reagents include acetic acid, p-toluenesulfonic acid, NaOH, and Et3N .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1H-pyrazol-3-yl)-6,7-dihydro-4H-furo[3,4-c]pyran-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or furo[3,4-c]pyran rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions may involve varying temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-ethyl-1H-pyrazol-3-yl)-6,7-dihydro-4H-furo[3,4-c]pyran-1-carboxamide has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(5-ethyl-1H-pyrazol-3-yl)-6,7-dihydro-4H-furo[3,4-c]pyran-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and furo[3,4-c]pyran analogs. Examples include:
- 5-ethyl-1H-pyrazole-3-carboxamide
- 6,7-dihydro-4H-furo[3,4-c]pyran-1-carboxamide
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
N-(5-ethyl-1H-pyrazol-3-yl)-6,7-dihydro-4H-furo[3,4-c]pyran-1-carboxamide is unique due to its specific combination of pyrazole and furo[3,4-c]pyran rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
